molecular formula C15H11N3O3 B12950038 2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid CAS No. 90700-70-2

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid

Katalognummer: B12950038
CAS-Nummer: 90700-70-2
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: CVNIZZJTBHJREY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid is a heterocyclic compound that features both benzimidazole and benzoic acid moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The benzimidazole ring is known for its biological activity, making derivatives of this compound valuable in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid typically involves the formation of the benzimidazole ring followed by the introduction of the carboxamido and benzoic acid groups. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the carboxamido and benzoic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzimidazole ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in biological studies.

    Medicine: Due to its biological activity, this compound is explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also features a benzimidazole ring and exhibits potent inhibitory activity against certain enzymes.

    1H-Benzo[d]imidazole-2-carboxylic acid: A simpler derivative that lacks the carboxamido and benzoic acid groups but shares the benzimidazole core.

Uniqueness

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid is unique due to its combination of the benzimidazole ring with carboxamido and benzoic acid functionalities. This structural complexity allows for diverse chemical reactivity and a broad range of biological activities, making it a versatile compound in various research fields.

Eigenschaften

CAS-Nummer

90700-70-2

Molekularformel

C15H11N3O3

Molekulargewicht

281.27 g/mol

IUPAC-Name

2-(1H-benzimidazole-2-carbonylamino)benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-14(13-16-11-7-3-4-8-12(11)17-13)18-10-6-2-1-5-9(10)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)

InChI-Schlüssel

CVNIZZJTBHJREY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.